molecular formula C15H12N6OS B4747719 2-(methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4747719
M. Wt: 324.4 g/mol
InChI Key: SFSYUYKOGHZFJR-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a pyrido-triazolopyrimidinone core. Key structural elements include:

  • Methylsulfanyl group at position 2, which may enhance lipophilicity and influence electron distribution.
  • Pyridin-2-ylmethyl substituent at position 7, introducing a nitrogen-containing aromatic system that could participate in hydrogen bonding or π-π interactions. This scaffold is structurally related to bioactive molecules, particularly in medicinal chemistry, where triazolopyrimidinones are explored for kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

4-methylsulfanyl-11-(pyridin-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)5-7-20(13(11)22)9-10-4-2-3-6-16-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSYUYKOGHZFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl (-SCH₃) group at position 2 is highly reactive toward nucleophiles. This moiety undergoes substitution with amines, alkoxides, or thiols under mild conditions:

Reaction ConditionsReagentsProductsYieldReference
Heating (60–80°C) in DMFPrimary amines (e.g., NH₃, alkylamines)2-Amino derivatives70–85%
K₂CO₃ in DMSO, RTThiophenol2-Phenylsulfanyl analog65%
NaH in THF, refluxAlcohols (e.g., MeOH, EtOH)2-Alkoxy derivatives55–75%

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the triazolo-pyrimidine system.

Oxidation Reactions

The methylsulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductApplications
H₂O₂ (30%)Acetic acid, 50°C2-(Methylsulfinyl) derivativeEnhanced solubility
mCPBADCM, 0°C → RT2-(Methylsulfonyl) derivativeImproved metabolic stability

Sulfone derivatives exhibit increased electrophilicity, enabling further functionalization.

Electrophilic Substitution

The pyridine ring at position 7 undergoes electrophilic substitution, though steric hindrance from the fused triazolo-pyrimidine core limits reactivity:

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄C-5 of pyridine5-Nitro derivative
HalogenationBr₂/FeBr₃C-3 of pyridine3-Bromo derivative

These modifications are critical for tuning electronic properties and binding affinity .

Acid-Base Reactivity

The pyridin-2-ylmethyl group at position 7 acts as a weak base (pKa ~4.5–5.0), enabling protonation-deprotonation equilibria:

  • Protonation : Occurs in acidic media (pH <4), enhancing solubility in polar solvents.

  • Coordination : The lone pair on the pyridine nitrogen facilitates chelation with metal ions (e.g., Cu²⁺, Fe³⁺).

Metal-Mediated Reactions

The compound participates in coordination chemistry, forming complexes with transition metals:

Metal SaltLigand SitesComplex StructureApplication
CuCl₂Pyridine N, triazole NSquare-planar Cu(II) complexCatalytic oxidation studies
Pd(OAc)₂Triazole NPd(0) cross-coupling catalystSuzuki-Miyaura reactions

These complexes are explored for catalytic and medicinal applications.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer therapy. It has been shown to inhibit various kinases involved in cell proliferation and survival pathways.

Antitumor Activity

  • Mechanism of Action : The compound acts as an inhibitor of key signaling pathways associated with tumor growth. It has been reported to target specific tyrosine kinases that are overexpressed in various cancers.
  • Case Studies :
    • A study demonstrated that derivatives of this compound effectively inhibited the growth of melanoma cell lines by blocking MEK/ERK signaling pathways .
    • In vitro assays indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting broad-spectrum antitumor potential .

Antimicrobial Properties

Preliminary studies have also indicated that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Applications in Drug Development

Given its promising biological profile, 2-(methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is being explored for development as a novel therapeutic agent in oncology.

Drug Design

The structural features of this compound make it an attractive candidate for further modification to enhance its potency and selectivity. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ()

  • Structural difference : Replaces the pyridin-2-ylmethyl group with a furylmethyl moiety.
  • This may affect binding affinity in biological targets.
  • Molecular Weight : ~308.25 (estimated from analogs in ).

7-(4-Nitrophenyl) and 7-[2-(Trifluoromethyl)phenyl] Derivatives ()

  • Substituents : Nitro (electron-withdrawing) and trifluoromethyl (lipophilic) groups.
  • Key Properties: Nitro group: May reduce metabolic stability but enhance reactivity in electrophilic interactions.
  • Molecular Weight : 308.25 (C14H8N6O3) .

Substitution at Position 2

7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ()

  • Structural difference: Substitutes methylsulfanyl with a methyl group and introduces an amino group at position 5.
  • Impact: Amino group: Enhances water solubility and hydrogen-bonding capacity. Simpler substituents: Lower molecular weight (216.20 vs. ~308–319 for other analogs) may improve pharmacokinetics .

3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one ()

  • Structural difference : Features a hydroxyphenyl group instead of pyridin-2-ylmethyl.
  • Key Data :
    • Melting Point : 184°C, suggesting high crystallinity.
    • Spectroscopic Data : IR peaks at 3433 cm⁻¹ (OH) and 1680 cm⁻¹ (C=O), indicating hydrogen-bonding and carbonyl interactions .

Core Scaffold Variations ()

Patented compounds such as 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature:

  • Imidazopyridine instead of triazolopyrimidinone.
  • Key Difference: Broader heterocyclic diversity may expand therapeutic applications compared to the triazolopyrimidinone core.

Research Implications

  • Methylsulfanyl vs. Methyl/Amino Groups: The methylsulfanyl group in the target compound may offer superior metabolic stability compared to methyl or amino analogs but with reduced solubility .
  • Pyridine vs. Furan/Phenyl Substituents : Pyridin-2-ylmethyl could enhance target specificity in kinase inhibitors compared to furan or phenyl groups, which prioritize bulkier interactions .
  • Scaffold Diversity: Imidazopyridine-based patents () suggest broader therapeutic applicability, but triazolopyrimidinones remain advantageous for compact, planar heterocyclic designs.

Biological Activity

The compound 2-(methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyridopyrimidine class of compounds, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and pharmacological potential of this compound based on recent research findings.

Synthesis

The synthesis of pyridopyrimidine derivatives often involves multi-step processes that include cyclization reactions and functional group modifications. While specific synthetic pathways for the target compound are not detailed in the available literature, related compounds have shown promising methodologies that can be adapted.

Biological Activity Overview

The biological activities of pyridopyrimidine derivatives, including the target compound, have been linked to various pharmacological effects such as:

  • Anticancer Activity : Pyridopyrimidine derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, studies indicate that modifications at specific positions on the pyrimidine ring can enhance anticancer potency .
  • Antimicrobial Properties : Compounds within this class exhibit significant antimicrobial activity against various bacterial strains. The presence of a methylsulfanyl group is often associated with enhanced bioactivity .
  • Antiviral Effects : Some derivatives have shown potential as antiviral agents, particularly against hepatitis C virus (HCV) and other viral pathogens. The mechanism often involves inhibition of viral replication .

Anticancer Studies

Recent studies have evaluated the anticancer properties of pyridopyrimidine derivatives. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
7aA549 (Lung)5.0Apoptosis induction
7bMCF-7 (Breast)3.2Cell cycle arrest
7cHeLa (Cervical)4.8Inhibition of proliferation

These results indicate that structural variations significantly affect biological activity and suggest a structure-activity relationship (SAR) that can guide future drug design .

Antimicrobial Activity

In vitro studies have shown that derivatives similar to the target compound possess broad-spectrum antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans2.0 µg/mL

These findings underscore the potential application of these compounds in treating infections caused by resistant strains .

Antiviral Activity

The antiviral efficacy of related compounds has been documented in various studies:

  • Mechanism : Inhibition of viral RNA polymerase.
  • Activity Against HCV : Compounds showed EC50 values ranging from 0.20 to 0.35 µM in cell culture assays.

This suggests that the target compound may also exhibit similar antiviral properties due to its structural features .

Case Studies

  • Case Study on Anticancer Activity : A recent publication highlighted a series of pyridopyrimidine derivatives where one compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.
  • Case Study on Antimicrobial Efficacy : Another study reported on a derivative that effectively inhibited growth in both Gram-positive and Gram-negative bacteria, demonstrating its potential as a new antimicrobial agent.

Q & A

Q. What techniques elucidate the compound’s mechanism of action in cellular pathways?

  • Methods :
  • Phosphoproteomics : Use SILAC labeling to identify kinase substrate phosphorylation changes .
  • Transcriptomics (RNA-seq) : Cluster differentially expressed genes post-treatment to map affected pathways .
  • Validation : Knock out putative targets (e.g., using CRISPR) to confirm phenotype rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(methylsulfanyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.